7-(1-Benzothiophen-2-YL)-7-(pyridin-3-YL)hept-6-enoic acid
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Overview
Description
7-(1-Benzothiophen-2-YL)-7-(pyridin-3-YL)hept-6-enoic acid: is an organic compound that features both benzothiophene and pyridine moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Benzothiophen-2-YL)-7-(pyridin-3-YL)hept-6-enoic acid typically involves multi-step organic synthesis. A common approach might include:
Formation of the Hept-6-enoic Acid Backbone: This can be achieved through a series of reactions starting from simpler alkenes or alkynes.
Introduction of the Benzothiophene Moiety: This step might involve the use of a benzothiophene derivative, which can be coupled to the hept-6-enoic acid backbone using palladium-catalyzed cross-coupling reactions.
Introduction of the Pyridine Moiety: Similar to the benzothiophene moiety, the pyridine group can be introduced using cross-coupling reactions or other suitable organic transformations.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkene or aromatic sites.
Reduction: Reduction reactions could target the alkene group, converting it to an alkane.
Substitution: Both the benzothiophene and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or ketones, while reduction would yield saturated hydrocarbons.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for more complex molecules in organic synthesis. Biology Medicine : Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities. Industry : Used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with benzothiophene and pyridine moieties can interact with various molecular targets, such as enzymes or receptors, through binding interactions that affect their activity.
Comparison with Similar Compounds
Similar Compounds
7-(1-Benzothiophen-2-YL)hept-6-enoic acid: Lacks the pyridine moiety.
7-(pyridin-3-YL)hept-6-enoic acid: Lacks the benzothiophene moiety.
7-(1-Benzothiophen-2-YL)-7-(pyridin-2-YL)hept-6-enoic acid: Similar structure but with a different position of the pyridine ring.
Uniqueness: : The presence of both benzothiophene and pyridine moieties in the same molecule can confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89667-80-1 |
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Molecular Formula |
C20H19NO2S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
7-(1-benzothiophen-2-yl)-7-pyridin-3-ylhept-6-enoic acid |
InChI |
InChI=1S/C20H19NO2S/c22-20(23)11-3-1-2-9-17(16-8-6-12-21-14-16)19-13-15-7-4-5-10-18(15)24-19/h4-10,12-14H,1-3,11H2,(H,22,23) |
InChI Key |
CMHQXOFOKHAHJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=CCCCCC(=O)O)C3=CN=CC=C3 |
Origin of Product |
United States |
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